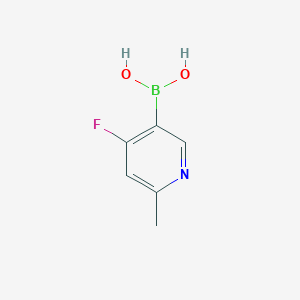

(4-Fluoro-6-methylpyridin-3-YL)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Fluoro-6-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of the pyridine ring, with a fluorine atom at the 4-position and a methyl group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-methylpyridin-3-YL)boronic acid typically involves the borylation of halopyridines. One common method is the palladium-catalyzed cross-coupling of 4-fluoro-6-methylpyridine with a diboron reagent under mild conditions. This reaction often employs a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .

化学反应分析

Types of Reactions: (4-Fluoro-6-methylpyridin-3-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridines.

科学研究应用

(4-Fluoro-6-methylpyridin-3-YL)boronic acid has diverse applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active compounds.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

作用机制

The primary mechanism of action for (4-Fluoro-6-methylpyridin-3-YL)boronic acid involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond, completing the catalytic cycle .

相似化合物的比较

- Phenylboronic acid

- 4-Fluorophenylboronic acid

- 6-Methylpyridin-3-YLboronic acid

Comparison: (4-Fluoro-6-methylpyridin-3-YL)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions. Compared to phenylboronic acid, it offers enhanced reactivity and specificity in forming biaryl compounds .

生物活性

(4-Fluoro-6-methylpyridin-3-YL)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Formula : C7H8BFlN2O2

Molecular Weight : 181.96 g/mol

CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, notably those involved in cancer progression and metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes. The boronic acid group allows for reversible covalent bonding with diols in target proteins, influencing their function. For instance, it has been shown to inhibit the activity of Glycogen Synthase Kinase 3 (GSK-3), a critical regulator in various cellular processes.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial in determining its biological activity. Modifications to the pyridine ring or the boronic acid moiety can significantly alter its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at position 4 | Increases potency against certain cancer cell lines |

| Methyl substitution at position 6 | Enhances solubility and bioavailability |

| Variations in boronic acid structure | Alters enzyme inhibition profiles |

Case Studies

-

Anticancer Activity :

A study demonstrated that this compound effectively reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased levels of cleaved PARP and annexin V staining. -

GSK-3 Inhibition :

In vitro assays showed that this compound exhibited selective inhibition of GSK-3α over GSK-3β, with an IC50 value of approximately 200 nM. The inhibition led to downstream effects on the Wnt signaling pathway, suggesting potential applications in treating diseases related to dysregulated GSK-3 activity. -

Antimicrobial Studies :

Preliminary results from antimicrobial assays indicated that this compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

属性

分子式 |

C6H7BFNO2 |

|---|---|

分子量 |

154.94 g/mol |

IUPAC 名称 |

(4-fluoro-6-methylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3 |

InChI 键 |

ACLRNZXCTLJSIJ-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(C=C(N=C1)C)F)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。